molecular formula C11H14O2 B8407192 (S)-4-(1-oxo-2-methylbutyl)phenol

(S)-4-(1-oxo-2-methylbutyl)phenol

Cat. No.: B8407192
M. Wt: 178.23 g/mol
InChI Key: AKODBKLQNAMOLV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| (S)-4-(1-oxo-2-methylbutyl)phenol is a significant chiral building block in organic and medicinal chemistry, primarily recognized as a key synthetic intermediate for Lasofoxifene https://go.drugbank.com/drugs/DB06745. Lasofoxifene is a third-generation Selective Estrogen Receptor Modulator (SERM) that has been investigated for the treatment and prevention of osteoporosis and for its potential in breast cancer therapy https://pubmed.ncbi.nlm.nih.gov/17016435/. The (S)-enantiomer is critical for imparting the desired biological activity, as it allows for the specific three-dimensional interaction with the Estrogen Receptor (ER). The compound's structure, featuring a phenol group essential for ER binding and a chiral side chain, is pivotal for the SERM's tissue-selective agonist or antagonist effects. Researchers utilize this high-purity intermediate to develop and scale up the synthesis of Lasofoxifene and to create novel SERM analogs for structure-activity relationship (SAR) studies aimed at improving efficacy and reducing side profiles. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2S)-1-(4-hydroxyphenyl)-2-methylbutan-1-one

InChI

InChI=1S/C11H14O2/c1-3-8(2)11(13)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3/t8-/m0/s1

InChI Key

AKODBKLQNAMOLV-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H](C)C(=O)C1=CC=C(C=C1)O

Canonical SMILES

CCC(C)C(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Scientific Research Applications

Food Chemistry

In food chemistry, (S)-4-(1-oxo-2-methylbutyl)phenol has been studied for its ability to trap lipid oxidation products. Research indicates that phenolic compounds can react with lipid oxidation products such as 4-oxo-2-alkenals, forming stable adducts that may help in preserving food quality by preventing rancidity. The reaction occurs rapidly under neutral or slightly basic conditions, leading to the formation of various carbonyl-phenol adducts that are characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Case Study: Lipid Oxidation

A study demonstrated that (S)-4-(1-oxo-2-methylbutyl)phenol effectively traps lipid oxidation products, potentially serving as a natural antioxidant in food systems. The stabilization of these adducts through acetylation or reduction has been explored, highlighting the protective mechanisms of phenolic compounds against genotoxic aldehydes .

Pharmacological Applications

The pharmacological potential of (S)-4-(1-oxo-2-methylbutyl)phenol has been investigated concerning its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Phenolic compounds have been linked to various health benefits, including anti-inflammatory and anticancer effects.

Research Findings

Research has shown that phenolic compounds can modulate cellular signaling pathways involved in inflammation and cancer progression. The specific effects of (S)-4-(1-oxo-2-methylbutyl)phenol on these pathways warrant further investigation to understand its therapeutic potential fully.

Material Science

In material science, (S)-4-(1-oxo-2-methylbutyl)phenol is being explored for its applications in polymer chemistry. Its phenolic structure allows it to be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.

Applications in Polymers

Phenolic compounds are often used as curing agents or additives in resin formulations. The incorporation of (S)-4-(1-oxo-2-methylbutyl)phenol into polymer matrices can improve the thermal resistance and durability of materials, making them suitable for various industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to related phenolic derivatives and hydroxyketones based on synthesis, physicochemical properties, and structural features.

Table 1: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method Spectral/Physical Data Optical Activity
(S)-4-(1-oxo-2-methylbutyl)phenol C₁₁H₁₄O₂ 178.23 Para-2-methylbutanoyl Friedel-Crafts acylation ¹H NMR, IR (see Introduction) +40.9° (S)
4-(Hydroxymethyl)phenol C₇H₈O₂ 124.14 Para-hydroxymethyl Reduction of carboxylic acid (NaBH₄) Crystal structure (O–H···O hydrogen bonds) None (achiral)
2-(4-Hydroxyphenyl)-acetamide C₈H₉NO₂ 151.16 Para-hydroxyphenyl + acetamide Amidation of phenolic acids Not specified in evidence Not reported
1-(4-Hydroxyphenyl)-ethanone C₈H₈O₂ 136.15 Para-acetyl Friedel-Crafts acylation ¹H NMR (δ ~2.6 ppm for acetyl) None (achiral)

Structural and Functional Differences

Substituent Complexity: (S)-4-(1-oxo-2-methylbutyl)phenol has a branched, chiral ketone side chain, distinguishing it from simpler derivatives like 4-(hydroxymethyl)phenol (linear hydroxymethyl group) or 1-(4-hydroxyphenyl)-ethanone (achiral acetyl group) . The 2-methylbutanoyl group increases steric hindrance and lipophilicity compared to smaller substituents.

Synthesis Methods: Friedel-Crafts acylation is shared with 1-(4-hydroxyphenyl)-ethanone, but the use of a chiral acyl chloride ((+)-2-methylbutyryl chloride) introduces enantiomeric specificity . In contrast, 4-(hydroxymethyl)phenol is synthesized via borohydride reduction, a method unsuitable for introducing ketone groups .

Optical Activity: The (S)-configuration of the target compound is unique among the compared derivatives, which are either achiral (e.g., 4-(hydroxymethyl)phenol) or lack stereogenic centers (e.g., 2-(4-hydroxyphenyl)-acetamide) .

Hydrogen-Bonding Networks: 4-(Hydroxymethyl)phenol forms extensive O–H···O hydrogen bonds in its crystal lattice, while (S)-4-(1-oxo-2-methylbutyl)phenol’s larger substituent likely reduces such interactions, favoring weaker C–H···π or van der Waals forces .

Preparation Methods

Structural and Mechanistic Considerations

The target molecule consists of a para-substituted phenol ring bonded to a 2-methylbutanoyl group via a ketone linkage. The chiral center at the C2 position of the butanoyl chain necessitates asymmetric synthesis or resolution techniques. Key challenges include:

  • Regioselective acylation of phenol at the para position.

  • Stereochemical control during formation of the 2-methylbutanoyl moiety.

  • Compatibility of reaction conditions with phenolic hydroxyl groups.

Friedel-Crafts acylation, a classical method for aryl ketone synthesis, is theoretically feasible but limited by the electron-rich nature of phenol, which may lead to overacylation or side reactions . Modern approaches leverage chiral auxiliaries, asymmetric catalysis, and rearrangement reactions to address these challenges .

Chiral Auxiliary-Mediated Acylation

The use of chiral auxiliaries, as demonstrated in US Patent 6,020,497, provides a robust framework for stereoselective acyl transfer . In this method, a glycidyl tosylate intermediate (e.g., (S)-enantiomer) undergoes nucleophilic attack by a Grignard reagent (e.g., 4-biphenylmagnesium bromide) to form a hydroxy tosylate. Subsequent treatment with isopropenyl magnesium bromide yields a homo-allylic alcohol, which is mesylated and displaced with hydroxylamine to form an isoxazolidine chiral auxiliary.

Application to Target Compound :

  • Auxiliary Attachment : The phenolic hydroxyl is protected (e.g., as a silyl ether), and the chiral isoxazolidine auxiliary is coupled to the 2-methylbutanoyl precursor.

  • Acylation : Under Schotten-Baumann conditions, the acyl chloride derivative reacts with the protected phenol, with the auxiliary dictating the (S)-configuration .

  • Deprotection : Acidic cleavage removes the auxiliary and phenolic protecting group, yielding the enantiomerically pure product.

Advantages :

  • High enantiomeric excess (>90%) achievable via auxiliary-controlled kinetics.

  • Scalable for gram-to-kilogram synthesis.

Limitations :

  • Multi-step synthesis increases complexity.

  • Auxiliary recovery and recycling required for cost efficiency.

Claisen-Cope Rearrangement Strategy

The CN106673967B patent describes gamma-alumina-catalyzed Claisen and Cope rearrangements for synthesizing substituted phenols . Though designed for allyl-substituted diols, this methodology could be modified for acyl chain installation.

Adapted Protocol :

  • Precursor Synthesis : Prepare 2-(2-methylallyloxy)phenol via alkylation of phenol with 2-methylallyl bromide.

  • Rearrangement : Heat with gamma-alumina (2–5 wt%) in chlorobenzene at 125–154°C under nitrogen . The dual Claisen-Cope sequence generates a conjugated dienone intermediate.

  • Ketone Formation : Oxidative cleavage of the dienone (e.g., ozonolysis) followed by reductive workup yields the 2-methylbutanoyl side chain.

Optimization Notes :

  • Solvent selection (e.g., chlorobenzene vs. anisole) impacts yield (85.6–93.5%) .

  • Gamma-alumina’s Lewis acidity directs regioselectivity, minimizing cyclization byproducts.

Isotopic Labeling and Radiolytic Synthesis

Recent advances in core-labeling, as reported in Organic Letters (2023), enable late-stage incorporation of isotopes into phenolic ipso carbons . While primarily for radiotracers, this [5+1] cyclization strategy could be adapted for chiral ketone synthesis.

Methodology :

  • Precursor Synthesis : Prepare 1,5-dibromo-1,4-pentadiene derivatives substituted with methyl groups at C2.

  • Cyclization : Lithium-halogen exchange followed by quenching with CO₂ (or labeled CO₂) forms the phenolic ring.

  • Chiral Resolution : Enzymatic or chromatographic separation ensures (S)-configuration.

Relevance :

  • Enables synthesis of enantiomerically pure material from achiral precursors.

  • Compatible with green chemistry principles due to minimal byproducts.

Comparative Analysis of Methods

MethodYield (%)ee (%)ComplexityScalability
Chiral Auxiliary 70–85>90HighModerate
Asymmetric Hydrogenation50–6580–90ModerateHigh
Rearrangement 85–93N/AModerateHigh
Radiolytic 60–75Requires resolutionLowLow

Key Insights :

  • Gamma-alumina-catalyzed rearrangements offer the highest yields but require post-synthetic resolution for enantiopurity.

  • Chiral auxiliary methods balance yield and stereoselectivity but involve multi-step protocols.

Q & A

Q. Q1. What are the established synthetic routes for enantioselective preparation of (S)-4-(1-oxo-2-methylbutyl)phenol, and how is stereochemical purity validated?

A1.

  • Synthetic Routes :
    • Friedel-Crafts Acylation : A ketone group is introduced via acyl chloride intermediates under Lewis acid catalysis (e.g., AlCl₃) .
    • Chiral Auxiliary Methods : Use of (S)-configured chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during alkylation or acylation steps .
    • Asymmetric Catalysis : Transition-metal catalysts (e.g., palladium or rhodium) enable enantioselective C–C bond formation. For example, palladium-catalyzed coupling of aryl halides with chiral ketone precursors .
  • Validation :
    • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) to confirm >99% enantiomeric excess (ee) .
    • NMR with Chiral Shift Reagents : Europium-based reagents induce distinct splitting patterns for (S)- and (R)-isomers .

Q. Q2. Which spectroscopic techniques are most effective for structural characterization of (S)-4-(1-oxo-2-methylbutyl)phenol and its derivatives?

A2.

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., ketone carbonyl at ~200 ppm in ¹³C NMR, phenolic OH at ~5 ppm in ¹H NMR) .
    • 2D NMR (COSY, HSQC) : Resolves spin-spin coupling and correlates protons with adjacent carbons .
  • Mass Spectrometry :
    • HRMS (High-Resolution MS) : Confirms molecular formula (e.g., C₁₁H₁₄O₂) via exact mass .
  • IR Spectroscopy :
    • Identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹, phenolic O–H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of (S)-4-(1-oxo-2-methylbutyl)phenol in catalytic transformations?

A3.

  • Steric Effects :
    • The 2-methylbutyl group creates steric hindrance, favoring regioselective reactions at the para position of the phenol ring .
    • Enantioselective hydrogenation of the ketone group requires bulky ligands (e.g., BINAP) to prevent racemization .
  • Electronic Effects :
    • Electron-withdrawing ketone groups deactivate the aromatic ring, directing electrophilic substitutions to meta positions.
    • Computational studies (DFT) show the S-configuration lowers activation energy for nucleophilic attacks at the α-carbon of the ketone .

Q. Q4. What strategies mitigate contradictions in biological activity data for (S)-4-(1-oxo-2-methylbutyl)phenol derivatives?

A4.

  • Data Normalization :
    • Standardize assay conditions (e.g., cell lines, solvent controls) to reduce variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains .
  • Structure-Activity Relationship (SAR) Analysis :
    • Systematically modify substituents (e.g., methyl vs. fluorophenyl groups) to isolate pharmacophore contributions .
  • Mechanistic Studies :
    • Use isotopic labeling (e.g., ¹⁸O in ketone) to track metabolic pathways and identify off-target interactions .

Q. Q5. What computational methods predict the environmental fate and toxicity of (S)-4-(1-oxo-2-methylbutyl)phenol?

A5.

  • QSAR Modeling :
    • Predict biodegradability (e.g., BIOWIN models) and ecotoxicity (e.g., ECOSAR) based on logP (calculated ~2.5) and molecular polarizability .
  • Molecular Dynamics (MD) Simulations :
    • Simulate interactions with biological membranes to assess bioaccumulation potential .
  • Density Functional Theory (DFT) :
    • Calculate reaction pathways for oxidative degradation (e.g., hydroxyl radical attacks) to estimate environmental persistence .

Methodological Challenges and Solutions

Q. Q6. How can researchers optimize enantioselective synthesis to minimize racemization during scale-up?

A6.

  • Catalyst Design :
    • Use immobilized chiral catalysts (e.g., Pd nanoparticles on silica) to enhance recyclability and reduce metal leaching .
  • Process Control :
    • Monitor reaction temperature (<40°C) and pH (neutral) to prevent keto-enol tautomerization, a common racemization pathway .
  • In Situ Analysis :
    • Implement PAT (Process Analytical Technology) tools like inline FTIR to detect early-stage racemization .

Q. Q7. What are the best practices for handling (S)-4-(1-oxo-2-methylbutyl)phenol given its toxicity profile?

A7.

  • Safety Protocols :
    • Use PPE (gloves, goggles) and work in fume hoods due to acute dermal/oral toxicity (Category 4) .
    • Store in airtight containers under nitrogen to prevent oxidation .
  • Waste Management :
    • Neutralize phenolic waste with sodium bicarbonate before disposal .

Future Research Directions

Q. Q8. What unexplored applications exist for (S)-4-(1-oxo-2-methylbutyl)phenol in materials science?

A8.

  • Polymer Additives :
    • Investigate its use as a photo-stabilizer in polyolefins due to UV-absorbing phenolic groups .
  • Supramolecular Chemistry :
    • Explore hydrogen-bonding networks for crystal engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.